molecular formula C10H6NNaO2 B098913 Sodium quinoline-2-carboxylate CAS No. 16907-79-2

Sodium quinoline-2-carboxylate

Cat. No.: B098913
CAS No.: 16907-79-2
M. Wt: 195.15 g/mol
InChI Key: PLTCLMZAIZEHGD-UHFFFAOYSA-M
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Description

Sodium quinoline-2-carboxylate is a useful research compound. Its molecular formula is C10H6NNaO2 and its molecular weight is 195.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • Sodium quinoline-2-carboxylate derivatives exhibit potential as anti-inflammatory and analgesic agents . Studies have synthesized various esters and substituted amides of quinoline-2-carboxylic acid, demonstrating their potential biological activities (Boyarshinov et al., 2017).
  • A novel one-pot synthesis method for quinoline-2-carboxylates has been developed. This method is significant due to quinoline-2-carboxylates being present in various biologically active molecules and useful ligands in metal-catalyzed reactions (Gabrielli et al., 2016).

Chemical Reactions and Properties

  • Sodium borohydride combined with carboxylic acids, including quinoline-2-carboxylate, creates a versatile reducing agent useful in organic chemistry for a range of reduction and N-alkylation reactions (Gribble, 1999).
  • Research has focused on the structure-activity relationship of quinoline carboxylic acids, particularly in the inhibition of dihydroorotate dehydrogenase, an enzyme critical in pyrimidine biosynthesis. This is relevant for anticancer drug development (Chen et al., 1990).

Pharmaceutical Applications

  • Synthesis of trialkyl quinoline-2,3,4-tricarboxylates involves a reaction of isatin, an indoline derivative, and electron-deficient acetylenic esters, highlighting the versatility of quinoline derivatives in pharmaceutical chemistry (Yavari et al., 2010).
  • A copper-catalyzed tandem synthesis method for quinoline-2-carboxylates at room temperature has been developed, streamlining the production of these compounds, which are important in medicinal chemistry (Huang et al., 2009).

Safety and Hazards

The safety data sheet for Sodium quinoline-2-carboxylate indicates that it has some hazards, including acute toxicity and skin corrosion/irritation .

Future Directions

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, scientists are presently developing new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment .

Mechanism of Action

Target of Action

Quinaldic Acid Sodium Salt, also known as Sodium quinoline-2-carboxylate, primarily targets the Gag-Pol polyprotein in HIV-2 . This polyprotein plays a crucial role in the life cycle of the HIV-2 virus, making it a significant target for antiviral drugs.

Mode of Action

It has been observed to have an antiproliferative effect on certain cancer cells . This suggests that it may interact with its targets in a way that inhibits their normal function, leading to a decrease in cell proliferation.

Biochemical Pathways

It is presumed to be a derivative of kynurenic acid, a tryptophan metabolite . This suggests that it may be involved in the kynurenine pathway, which plays a role in the regulation of the immune response and neuroactive signaling.

Result of Action

Quinaldic Acid Sodium Salt has been observed to inhibit the proliferation of certain cancer cells, such as colon cancer HT-29 cells . It has also been shown to induce changes in the expression of the p53 tumor suppressor, both at the gene and protein level . These effects suggest that Quinaldic Acid Sodium Salt may have potential as an anticancer agent.

Action Environment

The action, efficacy, and stability of Quinaldic Acid Sodium Salt can be influenced by various environmental factors. For instance, the presence of other salts and the specific conditions of the cellular environment can impact the compound’s effectiveness

Properties

IUPAC Name

sodium;quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2.Na/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-6H,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTCLMZAIZEHGD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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